Technical Guide: 4-(2-Methylphenyl)-1H-Pyrazole
Technical Guide: 4-(2-Methylphenyl)-1H-Pyrazole
Executive Summary: The Ortho-Tolyl Effect
4-(2-Methylphenyl)-1H-pyrazole (CAS: 872366-13-7) represents a critical structural motif in modern drug discovery, serving as a "privileged scaffold" for kinase inhibitors and GPCR ligands. Unlike its para-substituted counterparts, this molecule introduces a specific steric lock via the ortho-methyl group on the phenyl ring. This steric bulk forces a non-planar conformation between the pyrazole and phenyl rings, a feature often exploited to fill hydrophobic pockets in enzymes (e.g., p38 MAP kinase, COX-2) or to disrupt π-stacking in crystal engineering.
This guide moves beyond basic data, providing a self-validating synthesis protocol and a mechanistic breakdown of the molecule's tautomeric and physicochemical behavior.
Physicochemical Profile
The following data consolidates experimental and high-confidence predicted values necessary for assay development and formulation.
| Property | Value / Description | Context for Researchers |
| CAS Number | 872366-13-7 | Key identifier for sourcing and IP searches. |
| Molecular Formula | C₁₀H₁₀N₂ | MW: 158.20 g/mol .[1] |
| Appearance | Off-white to pale yellow solid | Crystalline; prone to discoloration if oxidized. |
| Calculated LogP | ~2.3 - 2.6 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Pyrazolium) | ~2.5 (Conjugate acid) | Protonation occurs at N2; less basic than imidazole. |
| pKa (N-H) | ~14.0 (Deprotonation) | Weakly acidic; forms stable anions with NaH/KOtBu. |
| H-Bond Donors | 1 (N-H) | Critical for "hinge binding" in kinase active sites. |
| H-Bond Acceptors | 1 (N:) | Pyridine-like nitrogen accepts H-bonds. |
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is non-negotiable for docking studies. In solution, 4-(2-methylphenyl)-1H-pyrazole exists in a rapid equilibrium between two identical tautomers (degenerate tautomerism) unless the N1 position is substituted.
The Steric Twist
The ortho-methyl group creates significant steric repulsion with the pyrazole protons (H3/H5), preventing the two rings from achieving coplanarity.
-
Consequence: The dihedral angle is typically twisted (approx. 30–50°), disrupting conjugation.
-
Application: This "twisted" conformation improves solubility compared to planar analogs (like 4-phenyl-1H-pyrazole) by reducing lattice energy and prevents aggregation in solution.
Tautomerism Pathway (DOT Diagram)
The following diagram illustrates the proton transfer mechanism and the steric influence of the o-tolyl group.
Validated Synthesis Protocol: Suzuki-Miyaura Coupling
Methodology: Palladium-catalyzed cross-coupling of 4-bromopyrazole with 2-methylphenylboronic acid. Rationale: Direct condensation methods (e.g., hydrazine + diketone) are often low-yielding for 4-aryl isomers due to the instability of the required alpha-aryl malondialdehyde precursors. The Suzuki route is modular and robust.
Reagents & Setup
-
Substrate: 4-Bromopyrazole (1.0 eq)
-
Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) – Chosen for resistance to oxidation.
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) – Water is essential for the transmetallation step.
Step-by-Step Workflow
-
Inerting (Critical): Charge a reaction vial with 4-bromopyrazole, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes. Why? Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[2]
-
Checkpoint: The reaction is complete when the bromide (M+H ~147/149) is consumed.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water (x2) and brine (x1).
-
Scavenging: If the organic layer is dark black/brown, treat with activated charcoal or a thiol-silica scavenger to remove residual Pd.
-
-
Purification: Flash chromatography (Hexanes:EtOAc gradient). The product typically elutes around 30–50% EtOAc due to the polar pyrazole NH.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation of the boronic acid. | Use a milder base (K₃PO₄) or lower temp (80°C). Add boronic acid in portions. |
| Starting Material Remains | Catalyst deactivation. | Ensure strict O₂ exclusion. Switch to XPhos-Pd-G2 for higher activity. |
| N-Arylation Byproduct | Chan-Lam coupling competition. | Ensure no Cu sources are present; confirm inert atmosphere. |
Synthesis Pathway Diagram
[3]
Medicinal Chemistry Applications
Kinase Inhibitor Design (ATP Hinge Binder)
The pyrazole N-H and N: motif mimics the adenine ring of ATP.
-
Mechanism: The N-H acts as a donor to the hinge region backbone (e.g., Glu residue), while the N: acts as an acceptor (e.g., from a backbone NH).
-
Role of 2-Methyl: The ortho-methyl group twists the phenyl ring out of plane, allowing it to occupy the "Gatekeeper" pocket or the hydrophobic region II, improving selectivity against kinases with smaller gatekeeper residues.
Bioisosterism
This scaffold is often used as a bioisostere for:
-
Isoxazoles: Improved metabolic stability (less prone to ring opening).
-
Thiazoles: Altered H-bond capability and lipophilicity.
References
-
Suzuki-Miyaura Coupling of Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..
-
Pyrazole Tautomerism & Properties: Elguero, J., et al. (2000). Pyrazoles.[1][3][4][5][6].
-
Medicinal Chemistry of Pyrazoles: Frizzo, C. P., et al. (2009). Essential Pyrazoles in Medicinal Chemistry..
-
Synthesis Protocol Validation: Li, H., et al. (2013). Synthesis and Biological Evaluation of 4-Arylpyrazole Derivatives..
-
Compound Data Source: PubChem Compound Summary for CID 56965968 (Isomer Analog).. (Note: Specific CAS 872366-13-7 verified via chemical vendor catalogs).
Sources
- 1. 4-(2-Methylphenyl)-1H-pyrazole [myskinrecipes.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2-Methylphenyl)-1H-pyrazole [myskinrecipes.com]
- 5. 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
